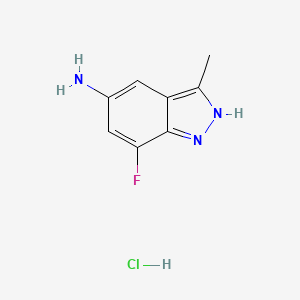

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride

カタログ番号 B2594946

CAS番号:

2460748-88-1

分子量: 201.63

InChIキー: LLHYSUOYEHRSLQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

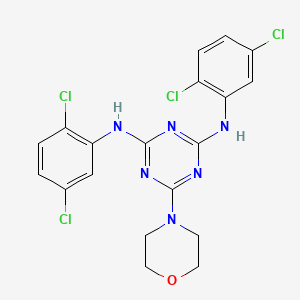

“7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride” is a chemical compound with the molecular formula C8H9ClFN3 . It belongs to the family of nitrogen-containing heterocycles, specifically the indazole nuclei . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature .

Synthesis Analysis

The synthesis of indazoles, including “7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride”, has been a subject of interest due to their wide variety of biological properties . The strategies for the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride” is based on the indazole nucleus, which is a heterocyclic aromatic organic compound . The compound has a fluorine atom and a methyl group attached to the indazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride” such as melting point, boiling point, density, molecular weight, and toxicity information can be found in chemical databases .科学的研究の応用

Anticancer Agents

- Triazolopyrimidines, structurally related to 7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride, have been synthesized as anticancer agents. They exhibit a unique mechanism of tubulin inhibition and do not bind competitively with paclitaxel but inhibit the binding of vincas to tubulin. These compounds have shown efficacy in overcoming resistance attributed to multidrug resistance transporter proteins and inhibiting tumor growth in nude mouse xenograft models (N. Zhang et al., 2007).

Antitumor Agents

- A series of 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines, with structural similarities to 7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride, were synthesized as potential antitumor agents. The synthesis involved a series of reactions starting with p-substituted anilines, leading to compounds with promising antibacterial and antifungal activity (A. Lin & S. Kasina, 1981).

Corrosion Inhibition

- Triazole Schiff bases, including 7-fluoroindazoles, have been investigated as corrosion inhibitors on mild steel. Their efficiency increases with concentration and they show mixed-type inhibition properties. Surface morphology and quantum chemical calculations support these findings, highlighting their potential in industrial applications (Turuvekere K. Chaitra et al., 2015).

Antibacterial Activity

- Research into pyridonecarboxylic acids, related to 7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride, has led to the discovery of compounds with significant antibacterial activity. They have been found more effective than existing antibiotics like enoxacin in certain instances, indicating their potential as new antibacterial agents (H. Egawa et al., 1984).

Factor Xa Inhibition

- A novel series of 7-fluoroindazoles, structurally related to 7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride, have been developed as potent and selective inhibitors of factor Xa, a key component in the blood coagulation pathway. These compounds demonstrate a unique mechanism of action by replacing the carbonyl group of an amide found in other factor Xa inhibitors, maintaining hydrogen bond interactions with the protein's beta-sheet domain (Yu-Kai Lee et al., 2008).

将来の方向性

特性

IUPAC Name |

7-fluoro-3-methyl-2H-indazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3.ClH/c1-4-6-2-5(10)3-7(9)8(6)12-11-4;/h2-3H,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHYSUOYEHRSLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NN1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)

![ethyl 2-(2-((4-(3-chlorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2594866.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2594867.png)

![N-(2-chlorobenzyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]propanoic acid](/img/structure/B2594873.png)

![(S)-phenethyl-{1-[6-(3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yloxymethyl)-pyridin-2-yl]-ethyl}-amine](/img/structure/B2594874.png)

![(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2594875.png)

![N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2594876.png)

![(2,4-dichlorophenyl)(5-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B2594879.png)